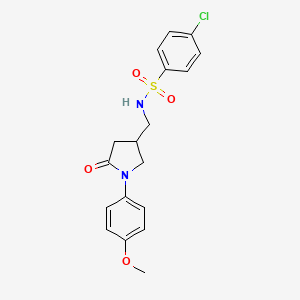

![molecular formula C48H96NO8P B2837684 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)-](/img/structure/B2837684.png)

3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)-

概要

説明

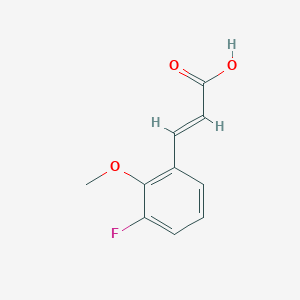

1,2-ジフィタノイル-sn-グリセロ-3-PCは、1,2-ジフィタノイル-sn-グリセロ-3-ホスホコリンとしても知られており、合成リン脂質です。これは、sn-1位とsn-2位にテトラメチル化された長鎖ジフィタン酸を含んでいます。 この化合物は、その独特の構造特性のために、脂質二重層膜の生成に広く使用されています .

作用機序

1,2-ジフィタノイル-sn-グリセロ-3-PCは、脂質二重層膜に組み込まれることによってその効果を発揮します。その独特の構造により、自然な細胞膜を模倣する、安定した低透過性膜を形成することができます。 この特性により、膜のダイナミクスや他の分子との相互作用を研究するのに役立ちます .

類似の化合物との比較

1,2-ジフィタノイル-sn-グリセロ-3-PCは、以下のような他の類似の化合物と比較されます。

1,2-ジパルミトイル-sn-グリセロ-3-ホスホコリン: この化合物は、より短いアシル鎖と異なる相転移特性を持っています。

1,2-ジオレオイル-sn-グリセロ-3-ホスホコリン: この化合物は、不飽和アシル鎖を持ち、その流動性と透過性に影響を与えます。

1,2-ジミリストイル-sn-グリセロ-3-ホスホコリン: この化合物は、より短いアシル鎖と異なる熱安定性を持っています。1,2-ジフィタノイル-sn-グリセロ-3-PCの独自性は、そのテトラメチル化された長鎖ジフィタン酸にあります。これは、様々な条件下で高い立体異性体と安定性を提供します .

生化学分析

Biochemical Properties

DPHPC plays a significant role in biochemical reactions, particularly in the formation and stability of lipid bilayers . It interacts with other biomolecules, such as proteins, within the lipid bilayer. For instance, it has been shown to interact with ion channels, influencing their function . The nature of these interactions is largely dependent on the physical properties of DPHPC, including its hydrophobic tails and polar head groups .

Cellular Effects

DPHPC influences various types of cells and cellular processes, primarily through its role in forming and stabilizing lipid bilayers . These bilayers serve as the foundation for cell membranes, influencing cell function by controlling the flow of ions and other molecules across the membrane . DPHPC’s impact on cell signaling pathways, gene expression, and cellular metabolism is largely indirect, stemming from its role in maintaining the integrity and functionality of the cell membrane .

Molecular Mechanism

The mechanism of action of DPHPC is primarily physical rather than biochemical. As a lipid, DPHPC contributes to the formation of lipid bilayers, which are crucial components of cell membranes . It exerts its effects at the molecular level by integrating into these bilayers, influencing their stability and fluidity . While DPHPC does not directly bind to biomolecules or induce changes in gene expression, it can indirectly influence these processes by affecting the properties of the cell membrane .

Temporal Effects in Laboratory Settings

Over time, DPHPC maintains its stability within lipid bilayers, contributing to the long-term functionality of these structures . In laboratory settings, DPHPC-containing lipid bilayers have been shown to remain stable over extended periods, making them useful for various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of DPHPC in animal models are largely dependent on its role in forming lipid bilayers. While specific dosage effects have not been extensively studied, it is known that the presence of DPHPC can influence the stability and functionality of cell membranes in these models .

Metabolic Pathways

DPHPC is not directly involved in metabolic pathways. Instead, it plays a role in forming and stabilizing lipid bilayers, which are crucial for maintaining the proper functioning of cells and their metabolic processes .

Transport and Distribution

Within cells and tissues, DPHPC is distributed as part of lipid bilayers. It does not interact with transporters or binding proteins, but instead integrates directly into the lipid bilayer of cell membranes .

Subcellular Localization

DPHPC is localized within the lipid bilayer of cell membranes. It does not contain any targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .

準備方法

1,2-ジフィタノイル-sn-グリセロ-3-PCは、ジフィタノイルホスファチジン酸とグリセロールおよびホスホコリンのエステル化によって合成されます。この反応は、適切な条件下でジフィタノイルホスファチジン酸、グリセロールクロリド、およびホスホコリンを混合することを含みます。 生成物はその後、精製および結晶化されて、高純度の1,2-ジフィタノイル-sn-グリセロ-3-PCを得ます .

化学反応の分析

1,2-ジフィタノイル-sn-グリセロ-3-PCは、以下を含む様々な化学反応を起こします。

酸化: この反応は通常、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用することを含みます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。

置換: この反応は、水酸化物イオンやアミンなどの求核剤によって起こり得ます。これらの反応から形成される主な生成物は、使用される特定の試薬や条件によって異なります

科学研究の応用

1,2-ジフィタノイル-sn-グリセロ-3-PCには、数多くの科学研究の応用があります。

化学: 脂質二重層膜とその性質の研究に使用されます。

生物学: 細菌膜に対する抗生物質の影響を調べるためのモデルシステムとして機能します。

医学: 脂質ベースの薬物送達システムで使用されます。

科学的研究の応用

1,2-Diphytanoyl-sn-glycero-3-PC has numerous scientific research applications:

Chemistry: It is used in the study of lipid bilayer membranes and their properties.

Biology: It serves as a model system for examining the effects of antibiotics on bacterial membranes.

Medicine: It is utilized in lipid-based drug delivery systems.

Industry: It is employed in the creation of stable planar lipid membranes for various industrial applications

類似化合物との比較

1,2-Diphytanoyl-sn-glycero-3-PC is compared with other similar compounds such as:

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: This compound has shorter acyl chains and different phase transition properties.

1,2-Dioleoyl-sn-glycero-3-phosphocholine: This compound has unsaturated acyl chains, affecting its fluidity and permeability.

1,2-Dimyristoyl-sn-glycero-3-phosphocholine: This compound has shorter acyl chains and different thermal stability. The uniqueness of 1,2-Diphytanoyl-sn-glycero-3-PC lies in its tetramethylated long-chain diphytanic acid, which provides high steric asymmetry and stability under various conditions .

特性

IUPAC Name |

[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H96NO8P/c1-38(2)20-14-22-40(5)24-16-26-42(7)28-18-30-44(9)34-47(50)54-36-46(37-56-58(52,53)55-33-32-49(11,12)13)57-48(51)35-45(10)31-19-29-43(8)27-17-25-41(6)23-15-21-39(3)4/h38-46H,14-37H2,1-13H3/t40?,41?,42?,43?,44?,45?,46-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDDQGWMHWQMBI-SOFRWFQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H96NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DPhPC?

A1: The molecular formula of DPhPC is C54H106NO8P, and its molecular weight is 952.4 g/mol.

Q2: What are the unique structural features of DPhPC compared to other phospholipids?

A2: Unlike conventional phospholipids with straight-chain acyl chains, DPhPC features two methyl-branched acyl chains attached to the glycerol moiety. [, ] This branched structure is similar to archaeal lipids and contributes to the unique physical properties of DPhPC bilayers. [, , , ]

Q3: What is the significance of the branched acyl chains in DPhPC?

A3: The branched acyl chains in DPhPC are crucial for its remarkable physical properties. They reduce chain ordering [] and increase membrane stability [, ], resulting in lower permeability to ions and water compared to straight-chain phospholipids. [, , ]

Q4: How does the ether linkage in ether-DPhPC influence its properties compared to ester-DPhPC?

A4: Replacing the ester linkage with an ether linkage in DPhPC further enhances its stability and reduces permeability. [, ] The ether linkage contributes to a lower membrane dipole potential compared to the ester counterpart. [, , ]

Q5: How do the physical properties of DPhPC make it suitable for biophysical studies?

A5: DPhPC forms stable bilayers with high resistance to rupture [, ] and maintains fluidity over a wide temperature range, lacking a distinct phase transition. [, , ] These properties make it an ideal artificial membrane matrix for studying ion channels, membrane proteins, and membrane-active peptides. [, , , ]

Q6: How does DPhPC perform under various conditions?

A6: DPhPC demonstrates remarkable stability across a range of temperatures [, , , ], making it suitable for experiments requiring temperature variations. It forms stable monolayers at air-water interfaces [, , ] and can be incorporated into different membrane models, including planar supported lipid bilayers (PSLBs) [, ] and droplet interface bilayers (DIBs). [, , ]

Q7: How does the presence of cholesterol affect DPhPC bilayers?

A7: Cholesterol incorporation in DPhPC membranes alters water permeability by reducing the passive water permeability rate (Pf) and increasing the activation energy (Ea). [] This highlights the role of cholesterol in modulating membrane properties and its impact on small molecule transport.

Q8: How does DPhPC interact with other lipids in mixed bilayers?

A9: In mixed bilayers, DPhPC can exhibit phase separation depending on the other lipid components. [, ] For instance, in mixtures with polymerized lipids, DPhPC tends to form a continuous fluid matrix surrounding the more rigid polymerized domains. [] This phase separation can influence the overall fluidity and stability of the membrane.

Q9: What are the common applications of DPhPC in biophysical research?

A9: DPhPC is widely used in:

- Reconstitution of membrane proteins: Its stability and ability to form robust membranes make it suitable for incorporating and studying ion channels [, , , ], pumps, and membrane-active peptides. [, ]

- Electrophysiological studies: DPhPC bilayers are used in techniques like patch-clamping and impedance spectroscopy to investigate ion channel activity, membrane permeability, and membrane potential. [, , , ]

- Drug delivery research: DPhPC liposomes can be used to encapsulate and deliver drugs, and its properties make it suitable for developing targeted drug delivery systems. [, ]

- Biophysical studies of membrane dynamics: DPhPC serves as a model system to study membrane fluidity, lipid-lipid interactions, and the effects of various factors like temperature and pressure on membrane properties. [, , , ]

Q10: How is DPhPC used in droplet interface bilayers (DIBs)?

A11: DPhPC is a commonly used lipid in forming DIBs, a versatile platform for studying membrane proteins and ion channels. [, , ] Its ability to form stable monolayers at the interface of water droplets in oil allows for the creation of robust bilayers for electrophysiological measurements and investigations of lipid-protein interactions.

Q11: How is DPhPC used in studying peptide-lipid interactions?

A12: DPhPC bilayers serve as model membranes to investigate how peptides interact with lipid bilayers. For instance, researchers have used DPhPC to study the effects of antimicrobial peptides like gramicidin A and arenicin-2 on membrane properties, including conductance and pore formation. [, , ]

Q12: What analytical techniques are commonly employed to study DPhPC and its interactions?

A12: Various techniques are used to characterize DPhPC and its interactions, including:

- Electrochemical Impedance Spectroscopy (EIS): Used to investigate the electrical properties of DPhPC bilayers, such as resistance, capacitance, and ion permeability. [, ]

- Atomic Force Microscopy (AFM): Provides information on the topography, mechanical properties, and stability of DPhPC bilayers. [, ]

- Fluorescence Spectroscopy: Used to study the dynamics and interactions of fluorescent probes embedded within DPhPC bilayers, providing insights into membrane fluidity, lipid ordering, and the effects of external factors. [, , ]

- Nuclear Magnetic Resonance (NMR): Offers detailed structural information about DPhPC molecules and their interactions with other molecules in the bilayer. [, , ]

- Circular Dichroism (CD): Used to determine the secondary structure of peptides and proteins in the presence of DPhPC, providing information on their conformation and interactions with the lipid bilayer. []

Q13: How is computational chemistry used in DPhPC research?

A14: Computational methods like molecular dynamics (MD) simulations are crucial for studying DPhPC bilayers at the molecular level. [, , , ] These simulations help researchers understand:

- Bilayer structure and dynamics: Simulations reveal information about lipid packing, chain ordering, and the overall behavior of DPhPC molecules within the bilayer. [, , ]

- Interactions with other molecules: MD simulations help decipher how DPhPC interacts with water, ions, peptides, and other lipids, providing insights into membrane permeability, drug partitioning, and peptide-lipid interactions. [, , , ]

- Effects of structural modifications: By simulating DPhPC analogs with different chain lengths or headgroups, researchers can predict how these modifications influence bilayer properties and guide the design of new lipid molecules with desired characteristics. [, ]

Q14: What are the future directions in DPhPC research?

A14: Future research on DPhPC will likely focus on:

- Developing more complex and biomimetic membrane models: Combining DPhPC with other lipids, cholesterol, and membrane proteins to create more realistic representations of cell membranes. [, ]

- Exploring its potential in drug delivery and nanomedicine: Utilizing DPhPC liposomes and nanoparticles for targeted drug delivery and developing new therapeutic strategies. [, ]

- Understanding the molecular mechanisms of DPhPC interactions: Employing advanced computational and experimental techniques to gain deeper insights into how DPhPC interacts with various biomolecules and its role in biological processes. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

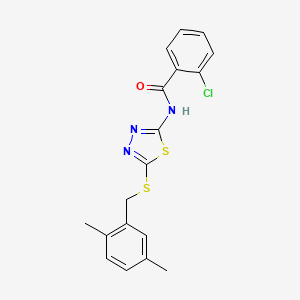

![N-{[5-(butylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2837601.png)

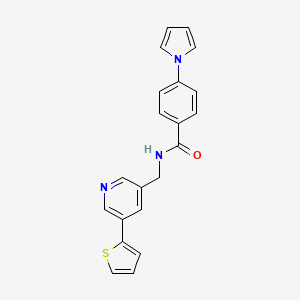

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/new.no-structure.jpg)

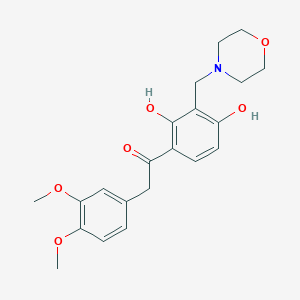

![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2837604.png)

![4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2837611.png)

![5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-thiazepane-3-carboxamide](/img/structure/B2837616.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2837618.png)

![Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate](/img/structure/B2837621.png)